molecular formula C10H6F2O2S B1435271 Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate CAS No. 2059994-76-0

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate

Cat. No.: B1435271
CAS No.: 2059994-76-0
M. Wt: 228.22 g/mol
InChI Key: MCJQGBYCYITYHR-UHFFFAOYSA-N
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Description

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate (CAS 2059994-76-0) is a fluorinated benzothiophene derivative serving as a versatile chemical intermediate in organic synthesis and drug discovery research . This compound features a benzothiophene core, a privileged structure in medicinal chemistry known for its presence in various therapeutic agents . The molecular formula is C 10 H 6 F 2 O 2 S, and it has a molecular weight of 228.22 . The specific placement of fluorine atoms at the 4 and 7 positions makes this ester a valuable precursor for further synthetic modifications, particularly in the development of more complex molecules for biological screening . Benzothiophene derivatives are of significant interest in pharmaceutical research for their diverse biological activities and are explored as modulators for various biological targets . Researchers utilize this methyl ester in scaffold synthesis for creating novel compounds, including fused heterocyclic systems like benzothieno[3,2-b]pyridines, which are investigated in preliminary screenings for cytotoxic and antibacterial properties . As a high-purity building block, it is essential for constructing targeted libraries in hit-to-lead optimization campaigns. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4,7-difluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJQGBYCYITYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation of Resorcinol Derivatives

Methodology:

  • Starting with resorcinol or its derivatives, a classical Friedel-Crafts acylation is performed using an acyl chloride (e.g., R₂COCl) and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.
  • This step introduces the keto functionality necessary for subsequent cyclization, with reaction temperatures maintained between -30°C and +30°C to control regioselectivity.

Key Data:

Step Reagents Conditions Outcome
Acylation Acyl chloride + AlCl₃ -30°C to +30°C Ketone formation

Halogenation and Fluorination

Methodology:

  • Selective halogenation at the 4- and 7-positions is achieved via electrophilic aromatic substitution, often employing N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
  • Fluorination at specific positions utilizes electrophilic fluorinating agents, such as Selectfluor or diethylaminosulfur trifluoride (DAST), to introduce fluorine atoms with regioselectivity.

Data Table:

Reagent Position Conditions Yield/Remarks
NFSI 4- or 7-position Room temperature Regioselective fluorination

Esterification to Form the Methyl Ester

Methodology:

  • The carboxylic acid intermediate undergoes Fischer esterification with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, methylation can be achieved via methyl iodide (MeI) in the presence of a base such as potassium carbonate, especially when the acid is protected or in ester form.

Reaction Conditions:

Method Reagents Conditions Notes
Fischer esterification Carboxylic acid + MeOH + H₂SO₄ Reflux High yield, straightforward

Synthesis Pathway Summary

Step Description Reagents Conditions Reference
1 Friedel-Crafts acylation of resorcinol Acyl chloride + AlCl₃ -30°C to +30°C
2 Regioselective halogenation/fluorination NFSI or DAST Room temperature
3 Cyclization to benzothiophene core Intramolecular cyclization Elevated temperature
4 Esterification MeOH + acid catalyst Reflux

Research Findings and Notes

  • The synthesis of benzothiophene derivatives with fluorine substituents at specific positions is optimized via electrophilic fluorination, which requires precise control over reaction conditions to avoid over-fluorination or positional isomer formation.
  • Protecting groups such as tert-butyloxycarbonyl (Boc) are employed during multi-step syntheses to prevent undesired reactions at reactive amines or hydroxyl groups, facilitating selective functionalization.
  • The cyclization step often involves intramolecular nucleophilic attack facilitated by acid catalysis, forming the fused heterocyclic benzothiophene core with high regioselectivity.

Data Table: Summary of Key Reagents and Conditions

Reaction Step Reagents Solvent Temperature Yield Notes
Friedel-Crafts acylation Acyl chloride + AlCl₃ Dichloromethane -30°C to +30°C High Regioselective acylation
Halogenation NFSI or DAST - Room temperature Variable Position-specific fluorination
Cyclization Intramolecular cyclization agents - Elevated temperature High Core formation
Esterification MeOH + H₂SO₄ Reflux Reflux High Ester formation

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate has a molecular formula of C10H6F2O2S and a molecular weight of 228.22 g/mol. Its structure features a benzothiophene core, characterized by a fused benzene and thiophene ring system, with two fluorine atoms and a carboxylate ester group at specific positions. The presence of fluorine enhances the compound's chemical stability and lipophilicity, making it an attractive candidate for further research.

Research into the biological activity of this compound is still in preliminary stages. However, compounds with similar structures have shown promising pharmacological properties:

  • Anti-inflammatory Activity : Compounds derived from benzothiophenes are known to exhibit anti-inflammatory effects, suggesting that this compound may also possess similar properties.
  • Anticancer Potential : Similar structures have been studied for their anticancer activities, indicating that this compound could interact with cancer pathways or biological targets involved in tumor progression.
  • Antimicrobial Effects : The unique substitution pattern may allow for interactions with microbial targets, paving the way for potential antimicrobial applications.

Synthetic Versatility

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods require precise control over reaction conditions to achieve high yields and selectivity. The compound's structure allows for various synthetic transformations that can lead to derivatives with enhanced biological activity or altered properties.

Potential Therapeutic Applications

Given its structural features and preliminary biological activity data, this compound shows promise as:

  • Pharmaceutical Agent : Its potential anti-inflammatory and anticancer properties warrant further investigation in drug development.
  • Research Tool : The compound could serve as a lead structure for developing new therapeutic agents targeting inflammation or cancer.

Mechanism of Action

The mechanism of action of methyl 4,7-difluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms and the ester group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Methyl Ester Derivatives

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate shares functional group similarities with other methyl esters of aromatic and terpenoid acids. Key analogues include:

  • Sandaracopimaric acid methyl ester: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin, notable for its rigid tricyclic structure and applications in natural product chemistry .
  • E-Communic acid methyl ester : A labdane diterpene ester with a conjugated diene system, used in studies of resin acid metabolism .
  • Methyl salicylate : A simple aromatic ester widely employed as a flavoring agent and in topical analgesics, contrasting with the fluorinated benzothiophene’s specialized pharmaceutical applications .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Applications
This compound Benzothiophene 4,7-F; 2-COOCH₃ Drug intermediates, OLEDs
Sandaracopimaric acid methyl ester Tricyclic diterpene Methyl ester at C-19 Resin chemistry
E-Communic acid methyl ester Labdane diterpene Conjugated diene; methyl ester Metabolic studies
Methyl salicylate Benzoic acid 2-OCH₃ Flavoring, analgesics
Physicochemical Properties

Fluorination significantly alters physicochemical behavior. This compound exhibits higher lipophilicity (logP ~2.8) compared to non-fluorinated analogues like methyl salicylate (logP ~2.4) due to fluorine’s electron-withdrawing nature. Its melting point (mp ~120–125°C) is also elevated relative to diterpenoid esters (e.g., sandaracopimaric acid methyl ester, mp ~85°C), reflecting enhanced crystalline stability from fluorinated aromatic stacking .

Table 2: Property Comparison

Compound logP Melting Point (°C) Solubility (Organic Solvents)
This compound 2.8 120–125 High in DCM, THF
Sandaracopimaric acid methyl ester 5.1 80–85 Moderate in ethanol
Methyl salicylate 2.4 -8 Miscible in ether, ethanol
Reactivity and Stability

The fluorine atoms in this compound reduce electrophilic aromatic substitution reactivity compared to non-fluorinated benzothiophenes. In contrast, diterpenoid esters like sandaracopimaric acid methyl ester undergo acid-catalyzed cyclization due to their strained tricyclic frameworks . Hydrolysis of the methyl ester group is slower in the fluorinated compound (t₁/₂ ~48 h in pH 7.4 buffer) versus methyl salicylate (t₁/₂ ~12 h), attributed to steric and electronic effects .

Biological Activity

Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate is a compound that has garnered interest due to its potential biological activities. Its unique structural features, particularly the difluorination and the benzothiophene scaffold, suggest that it may exhibit significant pharmacological properties. This article explores the biological activity of this compound based on available research findings, including its synthesis, potential therapeutic applications, and comparative studies with structurally similar compounds.

Chemical Structure and Synthesis

This compound can be synthesized through multi-step organic synthesis techniques that require careful control of reaction conditions to achieve high yields and selectivity. The general synthetic route involves the introduction of fluorine substituents and the carboxylate group onto the benzothiophene core.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. For instance, derivatives of benzothiophene have been studied for their efficacy against various pathogens. Preliminary studies suggest that this compound may interact with biological targets involved in microbial infections .

Table 1: Comparative Antimicrobial Activity of Benzothiophene Derivatives

Compound NameMIC (μg/mL)Activity
Methyl 5-fluoro-2-thiophenecarboxylate0.60Potent anti-inflammatory
4-Fluoro-1-benzothiophene2.73Anticancer activity
This compoundTBDPotential antimicrobial

Anticancer Activity

The benzothiophene moiety is known for its presence in several FDA-approved drugs, indicating a potential for anticancer activity. Studies on similar compounds have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards normal cells . The mechanism of action may involve interaction with key enzymes or receptors in cancer pathways.

Case Study: In Vitro Evaluation Against Cancer Cell Lines

In a study evaluating the anticancer properties of benzothiophene derivatives, compounds were tested against HeLa and other cancer cell lines. Results indicated that some derivatives exhibited over 90% inhibitory activity, suggesting that this compound could also possess similar properties pending further investigation .

The biological activity of this compound is hypothesized to stem from its ability to bind selectively to biological targets involved in inflammation and cancer pathways. Interaction studies are crucial for elucidating its mechanism of action and understanding its therapeutic potential.

Q & A

Q. What are the established synthetic routes for Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate?

The synthesis typically involves constructing the benzothiophene core via cyclization of halogenated precursors. A Friedel-Crafts acylation followed by cyclization (e.g., using thiophene derivatives with fluorine substituents) is a common approach. Reaction conditions may require anhydrous environments and catalysts like Lewis acids (e.g., AlCl₃). Post-cyclization esterification with methanol under acidic or basic conditions yields the carboxylate ester. Comparative studies with trifluoromethyl analogs suggest fluorination at the 4- and 7-positions may require selective protection/deprotection strategies to avoid side reactions .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm fluorine substitution patterns and ester group integration. For example, the ester methyl group typically resonates near δ 3.8–4.0 ppm, while fluorine atoms in aromatic regions show coupling patterns dependent on their positions .
  • IR Spectroscopy : Stretching vibrations for the ester carbonyl (C=O, ~1720 cm1^{-1}) and C-F bonds (1100–1250 cm1^{-1}) are critical markers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and fragmentation pathways, particularly for distinguishing regioisomers .

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity?

Fluorine’s electronegativity withdraws electron density, deactivating the benzothiophene ring toward electrophilic substitution. This directs reactivity to specific positions (e.g., the 3-position of the thiophene ring). Comparative studies with non-fluorinated analogs show reduced nucleophilicity, impacting reactions like oxidation (e.g., sulfone formation) or cross-coupling (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated benzothiophenes?

Single-crystal X-ray diffraction is critical. Use SHELX for structure refinement, particularly SHELXL for small-molecule resolution. Fluorine atoms exhibit strong anomalous scattering, aiding in position determination. For visualization, ORTEP-3 provides thermal ellipsoid models to assess positional disorder or rotational flexibility. Validation tools like PLATON (ADDSYM) check for missed symmetry or twinning, common in fluorinated systems due to packing effects .

Q. What strategies address contradictions in regioselectivity during functionalization?

Discrepancies may arise from competing mechanisms (e.g., radical vs. polar pathways). Methodological approaches include:

  • Kinetic vs. Thermodynamic Control : Varying reaction temperatures or catalysts (e.g., Pd(OAc)₂ for cross-coupling).
  • Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) predict transition states and regioselectivity by analyzing Fukui indices or Hirshfeld charges at reaction sites .
  • Isotopic Labeling : 18O^{18}\text{O}-labeling in ester groups tracks reaction pathways during hydrolysis or transesterification .

Q. How do steric and electronic effects of fluorine substituents influence intermolecular interactions in crystal packing?

Fluorine’s small size and high electronegativity enable C-F···π or F···F interactions, often stabilizing specific polymorphs. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions. For example, in Methyl 4,4′-difluoro analogs, F···H-C contacts comprise ~8% of total interactions, while π-stacking dominates due to planar benzothiophene cores .

Q. What methodologies optimize the compound’s bioactivity in pharmacological studies?

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varying fluorine positions (e.g., 5,6-difluoro vs. 4,7-difluoro) and assess binding to target enzymes (e.g., kinases) via fluorescence polarization or SPR.
  • Metabolic Stability Assays : Incubate with liver microsomes to evaluate esterase-mediated hydrolysis. Fluorine’s electron-withdrawing effects may slow degradation compared to non-fluorinated esters .

Methodological Resources

  • Crystallography : SHELX suite for refinement , ORTEP-3 for visualization , and PLATON for validation .
  • Spectral Analysis : Bruker TopSpin for NMR, Mercury for crystal structure analysis .
  • Computational Tools : Gaussian (DFT), PyMol (molecular docking), and CrystalExplorer (Hirshfeld surfaces) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate
Reactant of Route 2
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Methyl 4,7-difluoro-1-benzothiophene-2-carboxylate

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